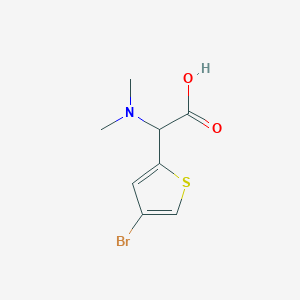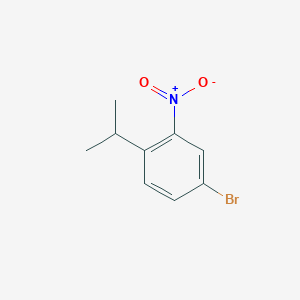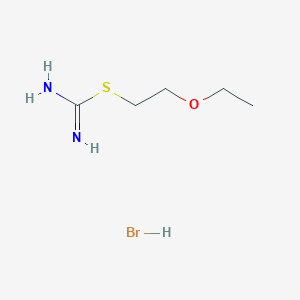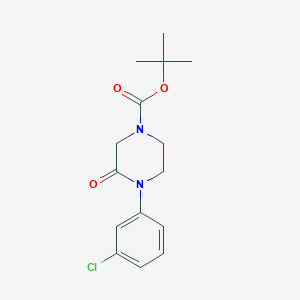
4-(二甲氨基)-4-(3-氟苯基)环己-1-酮
描述
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学研究应用
毒性评估和环境影响
一项研究回顾了粗制4-甲基环己甲醇(MCHM)的毒性,强调了了解化学毒性对环境和人类健康安全的重要性。此类研究对于评估与化学品泄漏和环己烷衍生物工业使用相关的潜在风险至关重要,这可能与4-(二甲氨基)-4-(3-氟苯基)环己-1-酮等化学品的安全性协议有关(Paustenbach 等,2015)。
化学传感器的开发
研究以4-甲基-2,6-二甲酰苯酚(DFP)作为荧光平台开发化学传感器,突出了环己烷衍生物在检测金属离子、阴离子、和中性分子的应用。这意味着由于结构相似性,4-(二甲氨基)-4-(3-氟苯基)环己-1-酮在化学传感器开发中具有潜在应用(P. Roy,2021)。
催化氧化过程
环己烯催化氧化研究为化学工业使用环己烷衍生物生产具有不同氧化态和官能团的各种产品提供了见解。这些发现表明在使用4-(二甲氨基)-4-(3-氟苯基)环己-1-酮等化合物合成化学工业中间体的工业应用中具有潜力(洪恩曹等,2018)。
药用应用
吲哚合成方法的综述和分类强调了环己烷衍生物在合成复杂有机化合物中的药学重要性,包括吲哚,它是许多药物中的关键结构。这突出了4-(二甲氨基)-4-(3-氟苯基)环己-1-酮在合成生物活性分子中的潜在药用应用(D. Taber & Pavan K. Tirunahari,2011)。
食品安全和生物利用度
植物甜菜碱的研究,重点是它们的安全性、抗氧化活性、临床疗效和生物利用度,表明人们对食品和健康应用中的天然化合物感兴趣。虽然没有直接关系,但该研究表明人们更广泛地关注了解与植物衍生的化学化合物或与4-(二甲氨基)-4-(3-氟苯基)环己-1-酮合成类似的化学化合物的健康影响和潜在益处(M. Khan,2016)。
安全和危害
This involves examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
未来方向
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. This information is intended to provide a general approach to analyzing a chemical compound and may not be applicable in all cases. Always follow appropriate safety guidelines when handling chemicals.
属性
IUPAC Name |
4-(dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-16(2)14(8-6-13(17)7-9-14)11-4-3-5-12(15)10-11/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSNWMBGOWOJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)




![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)



